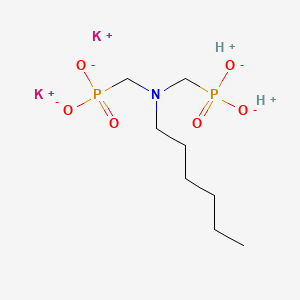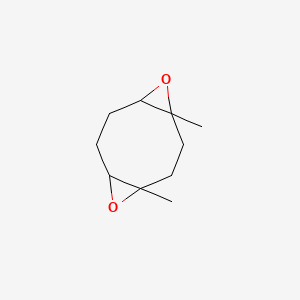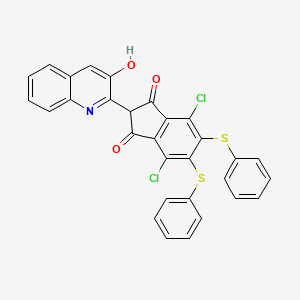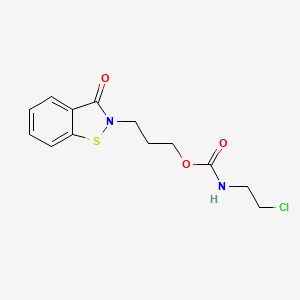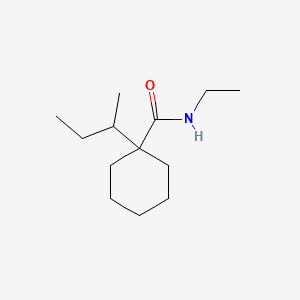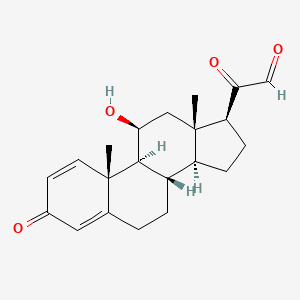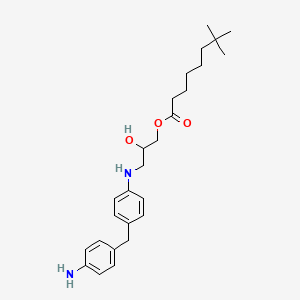
3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminophenyl group, a hydroxypropyl group, and a neodecanoate ester, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate typically involves multiple steps, starting with the preparation of the aminophenyl intermediate. This intermediate is then reacted with a hydroxypropyl group under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aminophenyl group can be reduced to form an amine.
Substitution: The neodecanoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate involves its interaction with specific molecular targets. The aminophenyl group can bind to enzymes or receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the neodecanoate ester can facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl neodecanoate: Lacks the hydroxypropyl group, making it less soluble.
2-Hydroxypropyl neodecanoate: Lacks the aminophenyl group, reducing its potential for enzyme interaction.
4-((4-Aminophenyl)methyl)phenyl neodecanoate: Similar structure but without the hydroxypropyl group.
Uniqueness
3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
93843-18-6 |
|---|---|
Molecular Formula |
C26H38N2O3 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
[3-[4-[(4-aminophenyl)methyl]anilino]-2-hydroxypropyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/C26H38N2O3/c1-26(2,3)16-6-4-5-7-25(30)31-19-24(29)18-28-23-14-10-21(11-15-23)17-20-8-12-22(27)13-9-20/h8-15,24,28-29H,4-7,16-19,27H2,1-3H3 |
InChI Key |
RMTCQRMPIOLUHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)OCC(CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



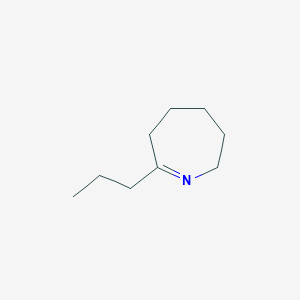

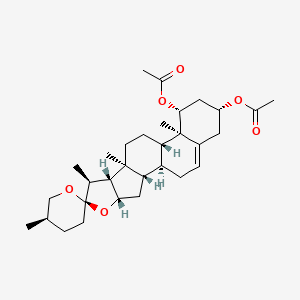

![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)
